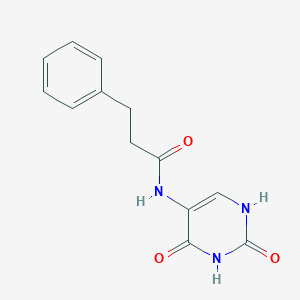

![molecular formula C15H20F3N3O B5546045 (3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds with complex structures similar to our compound of interest, often involves multicomponent reactions utilizing diversified hybrid catalysts. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are crucial for the efficient synthesis of these compounds. Recent advancements have demonstrated the effectiveness of such catalysts in the synthesis of pyranopyrimidine scaffolds, which share some structural similarities with our compound, highlighting the complexity and the innovative approaches needed for these syntheses (Parmar, Vala, & Patel, 2023).

Molecular Structure Analysis

Understanding the molecular structure of pyrimidine derivatives is crucial for assessing their potential applications. Studies on similar compounds have focused on their structural characteristics, including the arrangement of the pyrimidine ring and its substituents, which significantly influence their biological activity. For instance, the analysis of pyrido[4,3-d]pyrimidines emphasizes the importance of the fused ring structure on the chemical properties and biological activity of these compounds (Yadav & Shah, 2022).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that alter their properties and enhance their biological activity. The synthesis and characterization of tetrahydropyrimidine derivatives, for example, reveal the potential for significant anti-inflammatory activity, underscoring the therapeutic potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Physical Properties Analysis

The physical properties, such as solubility and stability, of pyrimidine derivatives are influenced by their molecular structure. The inclusion of specific substituents can improve these properties, thereby enhancing the compound's applicability in various domains. For instance, the complexation with cyclodextrins has been explored to improve the solubility and stability of certain drugs, showcasing the methods used to modify the physical properties of these compounds for better drug delivery applications (Boczar & Michalska, 2022).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity and the ability to form complexes with metals or other molecules, are essential for their application in medicinal chemistry. The synthesis of fluorinated pyridines, for example, showcases the methodologies to incorporate fluorine atoms into the pyrimidine ring, altering its chemical properties for potential use in local radiotherapy of cancer (Shestopalov, Rodinovskaya, Mortikov, & Fedorov, 2014).

Applications De Recherche Scientifique

Synthesis and Biological Activities

- A study by Kambappa et al. (2017) outlines the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Vinaya Kambappa et al., 2017).

- Kumar et al. (2008) focused on the synthesis of spiro-piperidin-4-ones as antimycobacterial agents. Their research discovered compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating tuberculosis (R. Kumar et al., 2008).

Metabolic Studies

- Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, revealing insights into the drug's elimination pathways and metabolic transformations. This study provides a comprehensive view of the compound's pharmacokinetic profile in various species (Raman K. Sharma et al., 2012).

Antimicrobial and Antiviral Properties

- Desai et al. (2016) synthesized and evaluated 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides for their antimicrobial activity. Some compounds showed significant activity against various microbial strains, indicating their potential in developing new antimicrobial agents (N. Desai et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

(3R,4R)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O/c1-10-9-21(8-6-14(10,22)11-3-2-4-11)13-19-7-5-12(20-13)15(16,17)18/h5,7,10-11,22H,2-4,6,8-9H2,1H3/t10-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBQQBZJNARQSL-YGRLFVJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2CCC2)O)C3=NC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C2CCC2)O)C3=NC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)